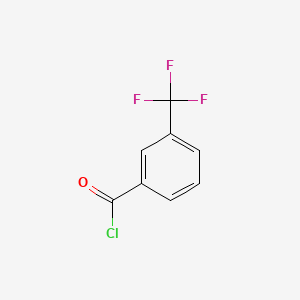

3-(Trifluoromethyl)benzoyl chloride

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJYJCANMOTJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062294 | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2251-65-2 | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2251-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trifluoromethyl)benzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BVG73ZFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Mechanistic Investigations of 3 Trifluoromethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 3-(Trifluoromethyl)benzoyl chloride. The reaction proceeds via a well-established two-step mechanism: nucleophilic addition followed by elimination. In this pathway, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group.

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived, negatively charged oxygen intermediate is formed.

Elimination of Leaving Group: The chloride ion is expelled, and the carbon-oxygen double bond is restored.

The reactivity of the carbonyl group in benzoyl chloride derivatives is highly sensitive to the electronic effects of substituents on the aromatic ring. The trifluoromethyl (-CF₃) group at the meta position of this compound is a powerful electron-withdrawing group, primarily through its strong negative inductive effect (-I).

This electron withdrawal significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon. As a result, the carbonyl carbon in this compound is more susceptible to attack by nucleophiles compared to unsubstituted benzoyl chloride. Studies on the nucleophilic fluorination of various substituted benzoyl chlorides have shown that the presence of electron-withdrawing substituents enhances the reaction rate, which is indicative of the rate-determining step being the nucleophilic attack on the acyl chloride electrophile. acs.org Similarly, kinetic analyses of the hydrolysis of 4-(trichloromethyl)benzoyl chloride, which also possesses a strong electron-withdrawing group, confirm that the substituent significantly accelerates the rate of reaction compared to unsubstituted benzoyl chloride. smolecule.com

Kinetic studies on substituted benzoyl chlorides consistently demonstrate that electron-withdrawing groups accelerate the rate of nucleophilic substitution. This is quantified by the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant.

For reactions of benzoyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups (which have positive σ values) increase the reaction rate. For instance, the alcoholysis of substituted benzoyl chlorides shows a positive ρ value, confirming this trend. uni.edu A study on the hydrolysis of substituted benzoyl chlorides reported a ρ value of +0.8. viu.ca The meta-CF₃ group has a large positive σ value (approximately +0.43), predicting a substantially faster reaction rate for this compound compared to benzoyl chloride itself.

| Substituent (at meta-position) | Hammett Sigma (σ) Value | Predicted Relative Rate (k/k₀) |

|---|---|---|

| -H | 0.00 | 1.0 |

| -CH₃ | -0.07 | <1.0 |

| -Cl | +0.37 | >1.0 |

| -CF₃ | +0.43 | >>1.0 |

| -NO₂ | +0.71 | >>>1.0 |

Computational studies support these kinetic findings. Density Functional Theory (DFT) calculations on the nucleophilic fluorination of substituted benzoyl chlorides revealed that electron-withdrawing groups lower the activation energy barrier for the reaction. For example, the computed barrier for 4-nitrobenzoyl chloride was significantly lower than that for 4-methoxybenzoyl chloride, aligning with the experimentally observed rate enhancements. acs.org

The solvent plays a critical role in the mechanism of nucleophilic acyl substitution. The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, from a bimolecular addition-elimination pathway (akin to Sₙ2) to a unimolecular ionization pathway (Sₙ1) that involves the formation of an acylium ion (R-C≡O⁺). researchgate.net

The choice of mechanism is influenced by the solvent's ionizing power and nucleophilicity. researchgate.netrsc.orgresearchgate.net

Polar Protic Solvents: Solvents like water and alcohols can stabilize the charged tetrahedral intermediate and the departing chloride ion through hydrogen bonding, facilitating the reaction. In highly ionizing, weakly nucleophilic solvents (e.g., hexafluoroisopropanol), a cationic Sₙ1-like mechanism may be favored, even for derivatives with electron-withdrawing groups. researchgate.net

Polar Aprotic Solvents: Solvents like DMF or DMSO can solvate cations well but are less effective at solvating anions. The reaction mechanism in these solvents will be highly dependent on the specific nucleophile used.

For this compound, the strong deactivation by the -CF₃ group disfavors the formation of an acylium ion. Therefore, in most common solvents, the reaction is expected to proceed through a bimolecular addition-elimination mechanism.

The rate of nucleophilic acyl substitution is also directly influenced by the strength of the attacking nucleophile. Generally, a more potent nucleophile will react faster. Nucleophilicity often, but not always, correlates with basicity (pKa of the conjugate acid). For a series of nucleophiles with the same attacking atom, stronger bases are typically stronger nucleophiles. For example, the phenoxide ion (C₆H₅O⁻) is a stronger nucleophile than phenol (C₆H₅OH).

The precise correlation can be complex and is affected by steric factors and the solvent used. However, it is a well-established principle that stronger nucleophiles, such as amines, alkoxides, and thiolates, will react more rapidly with this compound than weaker nucleophiles like water or alcohols.

Like all acyl chlorides, this compound is highly sensitive to moisture. It readily reacts with water in a hydrolysis reaction to form the corresponding carboxylic acid, 3-(trifluoromethyl)benzoic acid, and hydrochloric acid. wikipedia.org

This hydrolysis is a competing side reaction in syntheses where other nucleophiles are intended to react with the acyl chloride. To ensure high yields of the desired product and prevent contamination with the carboxylic acid, it is crucial to perform reactions under strictly anhydrous (dry) conditions. This involves using dried solvents and glassware and protecting the reaction mixture from atmospheric moisture.

Kinetic and Computational Studies on Reaction Rates

Friedel-Crafts Acylation Reactions

This compound is an effective reagent for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org The reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). wikipedia.org

The mechanism involves several key steps:

Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of the benzoyl chloride. This complex can then dissociate to form a highly reactive, resonance-stabilized acylium ion. masterorganicchemistry.com The potent electron-withdrawing -CF₃ group further enhances the electrophilicity of this acylium ion.

Electrophilic Attack: The acylium ion acts as the electrophile and attacks the electron-rich aromatic ring of another substrate (e.g., benzene (B151609) or toluene), forming a carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.org

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate because the acyl group is deactivating. This prevents further acylation of the product ring. organic-chemistry.org However, the ketone product can form a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. The desired ketone is liberated upon aqueous workup. wikipedia.org

Formation and Stability of Acylium Ions

The cornerstone of many reactions involving this compound, particularly Friedel-Crafts acylation, is the formation of a highly electrophilic intermediate known as an acylium ion. This process is typically initiated by a Lewis acid, such as aluminum trichloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond.

This polarization facilitates the cleavage of the C-Cl bond, resulting in the formation of the 3-(trifluoromethyl)benzoyl acylium ion and a tetrachloroaluminate anion (AlCl₄⁻). The resulting acylium ion is a potent electrophile, stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen atoms. While the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the meta position reduces the electron density of the aromatic ring, the resonance stabilization of the acylium cation itself remains the primary driving force for its formation. Under strongly acidic conditions, these acylium ions are the active species in aromatic acylation reactions. nih.gov

Catalysis in Friedel-Crafts Acylations

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The choice of catalyst is crucial for the reaction's efficiency, selectivity, and environmental impact.

Lewis Acids: Traditionally, strong Lewis acids like aluminum trichloride (AlCl₃) are employed. They effectively generate the acylium ion, enabling the electrophilic aromatic substitution to proceed. However, a significant drawback is the need for stoichiometric amounts of the catalyst. This is because the ketone product formed is also a Lewis base and forms a stable complex with the AlCl₃, preventing it from participating in further catalytic cycles. This complex must be hydrolyzed during aqueous workup to release the final product.

Metal Triflates: In a move towards more sustainable chemistry, metal triflates (metal salts of trifluoromethanesulfonic acid, OTf) have emerged as highly efficient, water-tolerant, and recyclable Lewis acid catalysts. Various metal triflates, including those of copper (Cu(OTf)₂), zinc (Zn(OTf)₂), and scandium (Sc(OTf)₃), have proven effective. These catalysts can be used in smaller, truly catalytic amounts. The triflate anion is believed to play a key role in stabilizing the acylium ion intermediate, facilitating the C-C bond formation.

Ionic Liquids: Ionic liquids, which are salts with low melting points, have been utilized as "green" solvents and co-catalysts for Friedel-Crafts acylations. Their ionic nature can stabilize the charged acylium ion intermediate. When used in conjunction with catalysts like metal triflates, ionic liquids can enhance reaction rates and regioselectivity. Furthermore, they often allow for the simple separation and recycling of the catalyst system.

| Catalyst Type | Examples | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity | Requires stoichiometric amounts; moisture sensitive; corrosive waste |

| Metal Triflates | Cu(OTf)₂, Sc(OTf)₃ | Catalytic amounts; recyclable; water-tolerant | Higher initial cost compared to AlCl₃ |

| Ionic Liquids | [bmim][BF₄] | "Green" solvent; stabilizes intermediates; allows catalyst recycling | Viscosity can complicate product isolation; potential moisture sensitivity |

Regioselectivity in Aromatic Substitution

When this compound is used as the acylating agent, the substitution pattern on the other aromatic substrate is governed by the directing effects of that substrate's own substituents. However, when considering an electrophilic attack on the aromatic ring of this compound itself, the regioselectivity is dictated by the powerful electronic influence of its two substituents.

The trifluoromethyl (-CF₃) group is a potent deactivating group due to its strong electron-withdrawing inductive effect. Such deactivating groups are known as meta-directors. The benzoyl chloride (-COCl) group is also deactivating and meta-directing. The directing effect is explained by examining the stability of the cationic σ-complex (or arenium ion) intermediate formed during the attack of an electrophile.

Ortho or Para Attack: If an electrophile attacks at the positions ortho or para to the -CF₃ group, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group. This arrangement is highly energetically unfavorable and destabilizes the intermediate.

Meta Attack: In contrast, an attack at the meta position ensures that the positive charge is never placed on the carbon bearing the -CF₃ group. The resulting arenium ion is therefore significantly more stable than those formed from ortho or para attack.

Consequently, electrophilic aromatic substitution on the 3-(trifluoromethyl)benzoyl ring will overwhelmingly occur at the position meta to the trifluoromethyl group, which is the 5-position.

Hydrolysis Mechanisms and Degradation Pathways

As an acyl chloride, this compound is highly susceptible to hydrolysis. It readily reacts with water in a nucleophilic acyl substitution reaction to yield 3-(trifluoromethyl)benzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

The mechanism of hydrolysis for substituted benzoyl chlorides can vary. The reaction can proceed through a dissociative Sₙ1-like pathway, involving the formation of the acylium ion as a discrete intermediate, or through an associative pathway where water acts as a nucleophile to form a tetrahedral intermediate directly. The preferred pathway can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring. Electron-donating groups can stabilize the positive charge of the acylium ion, favoring a more dissociative mechanism, while electron-withdrawing groups, like the -CF₃ group, may favor an associative pathway. reddit.com

Under more extreme conditions, such as treatment with fuming sulfuric acid, the trifluoromethyl group itself can undergo hydrolysis to a carboxylic acid group, providing another potential degradation pathway, though this requires much harsher conditions than the hydrolysis of the acyl chloride function.

Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. While traditionally used with aryl halides and triflates, this reaction has been adapted for acyl chlorides, providing a direct route to unsymmetrical ketones. acs.orgmdpi.com

In this context, this compound can be coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. The reaction is a powerful alternative to Friedel-Crafts acylation, often exhibiting greater functional group tolerance and higher regioselectivity. organic-chemistry.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond of this compound to form a Pd(II) acyl complex. The reactivity of acyl chlorides makes this step efficient. acs.orglibretexts.org

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the chloride and forming a new Pd(II) intermediate. libretexts.orgorganic-chemistry.org

Reductive Elimination: This final step involves the elimination of the ketone product from the palladium center, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue. libretexts.org

The presence of the electron-withdrawing trifluoromethyl group can influence the reaction, often facilitating the initial oxidative addition step. tcichemicals.com This method allows for the chemoselective synthesis of various ketones under relatively mild conditions. acs.orgtandfonline.com

Applications of 3 Trifluoromethyl Benzoyl Chloride in Advanced Organic Synthesis

Pharmaceutical Development and Medicinal Chemistry

In the realm of pharmaceutical development and medicinal chemistry, 3-(Trifluoromethyl)benzoyl chloride serves as a crucial building block for creating novel therapeutic agents. chemimpex.cominnospk.com The introduction of the trifluoromethyl group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target. mdpi.com

Synthesis of Fluorinated Drug Candidates

The incorporation of fluorine-containing groups, such as the trifluoromethyl group, is a widely used strategy in drug discovery to improve the pharmacological profile of a molecule. mdpi.commdpi.com this compound is a key reagent for introducing this moiety into potential drug candidates. chemimpex.cominnospk.com This modification can lead to enhanced efficacy and a better pharmacokinetic profile. mdpi.com The trifluoromethyl group's high electronegativity and ability to increase lipophilicity can improve a drug's ability to cross cell membranes and interact with its biological target. mdpi.comnih.gov

The synthesis of many FDA-approved drugs containing a trifluoromethyl group highlights the importance of reagents like this compound. mdpi.comresearchgate.net For instance, the anti-cancer drug Sorafenib is synthesized using a derivative of 3-(trifluoromethyl)aniline, showcasing the utility of the trifluoromethylphenyl moiety in drug design. mdpi.com

Introduction of Functional Groups for Enhanced Efficacy and Selectivity

The trifluoromethyl group, introduced via this compound, acts as a powerful electron-withdrawing group, which can significantly influence the electronic properties of a molecule. innospk.com This modification can lead to enhanced binding affinity and selectivity for the target protein. mdpi.com By altering the electronic landscape of a drug candidate, medicinal chemists can fine-tune its interaction with the active site of an enzyme or receptor, leading to improved potency and a reduction in off-target effects. mdpi.com

Research has shown that the strategic placement of a trifluoromethyl group can deactivate an aromatic ring, making the drug less susceptible to metabolic breakdown and thereby increasing its half-life in the body. mdpi.com This leads to a lower required dose and potentially fewer side effects. The trifluoromethyl group is often used as a bioisostere for other atoms or groups, like chlorine, to optimize the steric and electronic properties of a drug molecule. mdpi.com

Preparation of Intermediates for Complex Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Quinazolinones)

This compound is instrumental in the synthesis of complex heterocyclic structures that form the core of many biologically active compounds.

Pyrazolo[1,5-a]pyrimidines: This class of compounds has garnered significant attention for its potential as protein kinase inhibitors in cancer therapy. rsc.org The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involves multi-step sequences where functionalized building blocks are crucial. nih.govnih.gov While direct use of this compound in the cited syntheses isn't explicitly detailed, the importance of substituted benzoyl chlorides in creating diverse libraries of these compounds for structure-activity relationship (SAR) studies is evident. The introduction of a trifluoromethylphenyl group can significantly impact the inhibitory activity and selectivity of these kinase inhibitors. rsc.org

Quinazolinones: Quinazolinone and its derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of quinazolinone scaffolds can be achieved through various methods, including the condensation of anthranilic acid derivatives with acid chlorides. mdpi.comnih.gov The use of this compound in such reactions would lead to the formation of 2-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one, a scaffold that can be further modified to develop potent therapeutic agents. The trifluoromethyl group in this position can influence the compound's interaction with its biological target.

Agrochemical Formulations

The application of this compound extends to the agrochemical industry, where it is used to create new and more effective pesticides and herbicides. chemimpex.cominnospk.com

Development of Pesticides and Herbicides

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity. innospk.com this compound serves as a key intermediate in the synthesis of various pesticides and herbicides. chemimpex.cominnospk.com For example, it is a precursor to (3-trifluoromethyl-phenyl)acetonitrile, an important intermediate for herbicides. google.com The resulting agrochemicals can exhibit increased potency against target pests and weeds. innospk.com

Modification for Improved Crop Yield and Pest Resistance

By incorporating the trifluoromethylphenyl moiety into agrochemical structures, researchers can develop products that not only are more effective but also may possess improved properties such as enhanced environmental resilience. innospk.com The development of more potent and selective agrochemicals can contribute to improved crop yields and better management of pest resistance. chemimpex.com

Material Science Applications

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. The trifluoromethyl (-CF3) group, in particular, is highly valued for its electron-withdrawing nature, chemical stability, and hydrophobicity. This compound serves as a key reagent for introducing the trifluoromethylphenyl moiety into larger structures, thereby imparting these desirable characteristics to various materials. chemimpex.cominnospk.com

Formulation of Polymers and Coatings with Enhanced Properties

This compound is utilized in the synthesis of advanced polymers and the formulation of high-performance coatings. chemimpex.cominnospk.com By incorporating this compound into a polymer backbone or using it to modify a surface, materials can be engineered with significantly improved properties. The presence of the trifluoromethyl group contributes to low surface energy, high thermal stability, and increased resistance to chemical degradation. innospk.com

Coatings formulated with fluorinated compounds derived from this compound exhibit enhanced durability and chemical inertness. chemimpex.cominnospk.com These properties are critical in applications requiring protection against harsh environments, such as in the aerospace, automotive, and construction industries.

Table 1: Enhanced Polymer and Coating Properties via this compound

| Property Enhanced | Contribution of the Trifluoromethyl Group |

| Chemical Resistance | High stability of the C-F bond makes the material less susceptible to chemical attack. |

| Durability | Contributes to overall robustness and longevity of the material. chemimpex.com |

| Hydrophobicity | Lowers surface energy, leading to water and oil repellency. |

| Thermal Stability | The electron-withdrawing nature of the -CF3 group can increase the stability of the polymer chain. |

Synthesis of Fluorinated Compounds for Specialty Applications (e.g., Refrigeration, Solvents, Electronics)

The unique properties imparted by fluorine make fluorinated compounds indispensable in several specialty applications. This compound acts as a crucial building block in the synthesis of these complex molecules. chemimpex.com It serves as an intermediate in multi-step synthetic pathways to produce a variety of fluorinated substances. chemimpex.cominnospk.com While specific pathways are proprietary and diverse, the compound's role is to introduce the trifluoromethyl-substituted aromatic ring, a common motif in many specialty chemicals. These resulting compounds are valuable in fields such as refrigeration and as specialty solvents due to their distinct physical properties. chemimpex.com

Utility in Analytical Chemistry and Quality Control

In the field of analytical chemistry, this compound is employed in methods designed for the detection and quantification of other chemical substances. chemimpex.com Its utility is particularly pronounced in quality control processes across various industries where precise measurement of specific analytes is essential. chemimpex.com This often involves its use as a derivatizing agent, a role that is explored in more detail in the following section.

Derivatization for Spectroscopic Characterization and Structural Elucidation

One of the most significant applications of this compound in analytical chemistry is its use as a derivatization reagent, particularly for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC). researchgate.netnih.govchromatographyonline.com

Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method. This compound, like benzoyl chloride, readily reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols in a process known as benzoylation. nih.gov This reaction, often carried out under mild Schotten-Baumann conditions, converts polar analytes into less polar derivatives. chromatographyonline.com

The benefits of this derivatization are manifold:

Improved Chromatographic Behavior : By converting polar, water-soluble metabolites into more hydrophobic derivatives, their retention on reversed-phase LC columns is significantly increased, allowing for better separation from other sample components. chromatographyonline.com

Enhanced Sensitivity and Ionization : The addition of the benzoyl group can enhance the ionization efficiency of the analyte for mass spectrometry, leading to lower detection limits. chromatographyonline.com The trifluoromethyl group, in particular, can be advantageous for certain detectors. For instance, related fluorinated derivatizing agents have been shown to dramatically increase sensitivity in electron capture detectors (ECD). researchgate.net

Structural Elucidation : By reacting with specific functional groups, the reagent can help confirm the presence of those groups in an unknown molecule. The change in mass and fragmentation pattern in MS analysis after derivatization provides crucial data for structural elucidation. acs.org

Creation of Internal Standards : Isotopically labeled versions of the reagent (e.g., containing ¹³C) can be used to derivatize analytical standards. nih.gov These labeled derivatives serve as ideal internal standards for quantitative analysis, as they co-elute with the analyte and exhibit identical chemical behavior, leading to highly accurate quantification. nih.gov

This derivatization strategy is a powerful tool in metabolomics, clinical analysis, and pharmaceutical research for the sensitive and reliable measurement of small molecules in complex biological samples like plasma, cerebrospinal fluid, and tissue extracts. nih.govchromatographyonline.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a important tool in understanding the intricate details of chemical reactions at the molecular level. For 3-(Trifluoromethyl)benzoyl chloride, DFT calculations are instrumental in elucidating reaction mechanisms, particularly in nucleophilic acyl substitution reactions, which are characteristic of acyl chlorides.

These calculations can model the energy landscapes of reaction pathways, helping to identify the structures of transition states and intermediates. This information is crucial for understanding the kinetics and thermodynamics of reactions involving this compound. A common approach involves using a functional, such as B3LYP, with a suitable basis set, like 6-311+G(d,p), to perform geometry optimizations and frequency calculations.

Elucidation of Transition States and Intermediates

In the context of a nucleophilic attack on the carbonyl carbon of this compound, DFT calculations can map out the entire reaction coordinate. This typically involves the formation of a tetrahedral intermediate. The geometry and energy of this intermediate, as well as the transition states leading to and from it, can be precisely calculated.

For instance, in a reaction with a generic nucleophile (Nu), the process can be visualized as follows:

Approach of the Nucleophile: The nucleophile approaches the electrophilic carbonyl carbon.

First Transition State (TS1): A transition state is reached as the new bond between the nucleophile and the carbonyl carbon begins to form, and the C=O double bond starts to break.

Tetrahedral Intermediate (Int): A relatively stable intermediate with a tetrahedral carbon center is formed.

Second Transition State (TS2): The C-Cl bond begins to break, and the C=O double bond starts to reform.

Product Formation: The chloride ion departs, and the final substituted product is formed.

While specific DFT studies on this compound are not extensively reported in publicly available literature, the principles are well-established from studies on related benzoyl chlorides. researchgate.net The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the stability of the transition states and the intermediate.

| Species | Description | Expected Influence of the CF3 Group |

| Reactant | This compound | Increases the electrophilicity of the carbonyl carbon. |

| TS1 | First transition state | Stabilized by the electron-withdrawing nature of the CF3 group, lowering the activation energy for the nucleophilic attack. |

| Intermediate | Tetrahedral intermediate | Stabilized due to the inductive effect of the CF3 group, which helps to delocalize the negative charge on the oxygen atom. |

| TS2 | Second transition state | The energy barrier may be influenced by the stability of the leaving group and the reformation of the carbonyl group. |

| Product | Acyl-substituted product | The properties of the product will be influenced by the nature of the nucleophile and the persistent effect of the CF3 group. |

This table is based on established principles of physical organic chemistry and DFT studies on similar compounds.

Understanding Substituent Effects on Reactivity

The trifluoromethyl (CF3) group at the meta-position of the benzoyl chloride ring has a profound effect on the molecule's reactivity. This is due to its strong electron-withdrawing inductive effect (-I) and weak deactivating resonance effect. DFT calculations can quantify these effects by calculating various molecular properties.

The reactivity of substituted benzoyl chlorides often correlates with the Hammett substituent constant (σ). The CF3 group has a positive σ value, indicating its electron-withdrawing nature, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

A computational study on the hydrolysis of substituted benzoyl chlorides has shown that electron-withdrawing substituents, like the nitro group (which is comparable in electronic effect to the trifluoromethyl group), increase the reaction rate by stabilizing the transition state. researchgate.net It is expected that the CF3 group in this compound would similarly accelerate nucleophilic substitution reactions compared to unsubstituted benzoyl chloride. libretexts.org

| Substituent (at para-position for comparison) | Hammett Constant (σp) | Relative Reactivity (Qualitative) |

| -OCH3 | -0.27 | Decreased |

| -CH3 | -0.17 | Decreased |

| -H | 0.00 | Baseline |

| -Cl | 0.23 | Increased |

| -CF3 | 0.54 | Significantly Increased |

| -NO2 | 0.78 | Very Significantly Increased |

This table illustrates the general trend of substituent effects on the reactivity of benzoyl chlorides based on Hammett constants.

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

This compound is a valuable building block in medicinal chemistry for the synthesis of new therapeutic agents. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Molecular modeling techniques are implicitly used in the design of these molecules to understand and predict their biological activity, forming the basis of Structure-Activity Relationship (SAR) studies.

While direct SAR modeling studies on this compound itself are not the primary focus, the SAR of the resulting products is of great interest. For example, it is used in the synthesis of novel inhibitors for various enzymes. In these studies, the 3-(trifluoromethyl)phenyl moiety is often explored as a key structural element that interacts with the target protein.

For instance, in the development of inhibitors, molecular docking simulations can be used to predict how molecules derived from this compound bind to the active site of a protein. These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the compound's potency and selectivity. The trifluoromethyl group, due to its lipophilic nature, often participates in favorable hydrophobic interactions within the binding pocket.

Prediction of Spectroscopic Signatures

Computational methods can be employed to predict the spectroscopic signatures of this compound, which can be compared with experimental data for structural verification.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. These calculations typically involve geometry optimization followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are then scaled and compared with experimental values. While experimental 1H and 13C NMR data for this compound are available, computational predictions can aid in the assignment of complex spectra and in the study of conformational effects. chemicalbook.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations provide information about the fundamental vibrational modes of the molecule. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic peaks, such as the strong carbonyl (C=O) stretching frequency, which is sensitive to the electronic effects of the substituents on the benzene (B151609) ring.

| Spectroscopic Data | Experimental Value | Computational Prediction (Method) |

| 1H NMR (δ, ppm) | ~7.5-8.3 | GIAO/DFT |

| 13C NMR (δ, ppm) | Carbonyl carbon ~165-170 | GIAO/DFT |

| IR (C=O stretch, cm-1) | ~1770-1800 | DFT (e.g., B3LYP/6-31G*) |

The values in this table are approximate and intended to illustrate the application of computational methods. Specific computational results would depend on the level of theory and basis set used.

Environmental Considerations and Sustainability in Fluorine Chemistry

Environmental Fate and Transport of Fluorinated Compounds

The environmental behavior of fluorinated compounds is dictated by their chemical structure, which influences their persistence, degradation, and mobility. Understanding these factors is crucial for assessing their long-term environmental impact.

Persistence and Degradation Pathways in Environmental Compartments (Soil, Water, Air)

The environmental persistence of a chemical is its ability to resist degradation. For fluorinated compounds, the number and position of fluorine atoms play a significant role in their environmental longevity.

In Water:

3-(Trifluoromethyl)benzoyl chloride is highly reactive towards water. As an acyl chloride, it readily undergoes hydrolysis to form 3-(trifluoromethyl)benzoic acid and hydrochloric acid. fishersci.comchemicalbook.com A safety data sheet for the compound indicates it is soluble in water, and therefore, persistence of the parent compound is unlikely. fishersci.com The primary environmental concern in the aqueous phase then shifts to the fate of its hydrolysis product, 3-(trifluoromethyl)benzoic acid.

Studies on the closely related m-trifluoromethylbenzoate show that it is not completely broken down by aerobic bacteria that typically degrade similar non-fluorinated compounds. sciencedaily.comchemicalbook.cominnospk.com The biodegradation process often halts after the aromatic ring is broken, leading to the accumulation of a metabolite called 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD), which is resistant to further biochemical attack. sciencedaily.comchemicalbook.cominnospk.com However, this recalcitrant intermediate can be degraded by sunlight, a process known as photolysis, which releases fluoride (B91410) ions. sciencedaily.comchemicalbook.com This suggests a sequential degradation pathway in water involving both microbial action and photochemical degradation. sciencedaily.comchemicalbook.com

In Soil:

The mobility of this compound and its degradation products in soil is influenced by their solubility in water. fishersci.com Given its water solubility, 3-(trifluoromethyl)benzoic acid is likely to be mobile in the soil environment. fishersci.com The microbial degradation pathways observed in water are also relevant in soil, where a diverse community of microorganisms exists. The persistence of trifluoromethylated aromatic compounds in soil will depend on the specific microbial populations present and the availability of sunlight to break down persistent intermediates.

In Air:

The potential for a compound to be present and transported in the atmosphere is related to its volatility. This compound has a relatively low vapor pressure, suggesting it is not highly volatile under standard conditions. innospk.com This limits its potential for significant atmospheric presence and long-range transport as the parent compound. However, its degradation in the atmosphere, should it occur, would likely involve reactions with hydroxyl radicals, similar to other volatile organic compounds. Phosgene, a simple acyl chloride, has an atmospheric lifetime of up to 70 days in the troposphere and is primarily removed by hydrolysis. wikipedia.org

Formation and Toxicity of Metabolites (e.g., Trifluoroacetic Acid (TFA))

The degradation of fluorinated compounds can lead to the formation of various metabolites, some of which may also be of environmental concern.

Formation of Trifluoroacetic Acid (TFA):

A significant environmental issue associated with the degradation of many compounds containing a trifluoromethyl (-CF3) group is the formation of trifluoroacetic acid (TFA). wikipedia.org TFA is a highly persistent and mobile substance in the environment, and its increasing concentrations in water sources are a subject of study. wikipedia.org Research has shown that the aqueous photochemistry of aromatic compounds with a -CF3 group, such as the hydrolysis product of this compound, can lead to the formation of TFA. wikipedia.orgpnas.org One study on the photochemical reactions of 4-(trifluoromethyl)phenol, another aryl-CF3 compound, demonstrated the formation of TFA through a process mediated by reactive oxygen species. wikipedia.org The yield of TFA can vary depending on the specific structure of the parent compound and environmental conditions. pnas.org While some aryl-CF3 compounds can form up to 10% TFA through photochemistry, others may undergo complete defluorination without producing TFA. pnas.org The thermal decomposition of trifluoroacetic acid itself is believed to proceed through the elimination of hydrogen fluoride. rsc.org

Other Metabolites and Toxicity:

Besides TFA, the metabolism of trifluoromethyl-containing aromatic compounds can lead to other transformation products. For instance, studies on the metabolism of 3-trifluoromethyl-4,4'-dichlorocarbanilide in rats showed that hydroxylation of the aromatic ring is a major metabolic pathway. researchgate.net The toxicity of these metabolites is a key aspect of their environmental risk assessment. While comprehensive toxicological data for all potential metabolites of this compound are not available, the toxicity of related compounds is an area of active research. google.comsigmaaldrich.com For example, simulations of the toxicity of bis(trifluoromethyl)peroxide suggest that organic peroxides can cause liver damage. google.com

Long-Range Transport Potential

The long-range transport potential (LRTP) of a pollutant refers to its ability to travel far from its source, leading to contamination in remote areas. researchgate.net This is a significant concern for persistent organic pollutants.

The LRTP of a chemical is influenced by its volatility, persistence in the mobile phase (air or water), and its partitioning behavior between different environmental compartments. researchgate.net For this compound, its low volatility suggests a limited potential for long-range atmospheric transport in its original form. innospk.com However, its degradation products, particularly the more water-soluble and persistent ones like 3-(trifluoromethyl)benzoic acid and potentially TFA, could be subject to long-range transport via ocean currents or atmospheric deposition after being transported in water droplets. researchgate.net The atmospheric transport of various organochlorine compounds over long distances has been well-documented, highlighting the pathways by which persistent chemicals can become globally distributed. chemimpex.com

Addressing Per- and Polyfluoroalkyl Substances (PFAS) Concerns in Fluorine Chemistry

The widespread contamination and potential health risks associated with certain per- and polyfluoroalkyl substances (PFAS) have led to a critical re-evaluation of the production and use of fluorinated compounds. While this compound is not classified as a PFAS under most definitions due to the absence of a perfluoroalkyl chain, the concerns surrounding PFAS have spurred innovation in fluorine chemistry towards more sustainable practices.

Environmental Monitoring and Analytical Challenges

Effective management of fluorinated compounds in the environment relies on robust monitoring and analytical techniques.

The analysis of fluorinated compounds, including both PFAS and non-PFAS substances, presents several challenges: europa.euresearchgate.net

Vast Number of Compounds: The sheer number of existing and emerging fluorinated compounds makes it difficult to develop analytical methods that can detect and quantify all of them. pnas.org

Sample Contamination: The ubiquitous presence of some fluorinated compounds in laboratory equipment and materials can lead to sample contamination and inaccurate results. europa.eu

Low Detection Limits: Many fluorinated compounds are present in the environment at very low concentrations, requiring highly sensitive analytical instrumentation. nih.gov

Lack of Reference Standards: For many new or less common fluorinated compounds, certified reference standards are not available, which is a significant hurdle for accurate quantification. europa.eu

Matrix Effects: Environmental samples such as water, soil, and biological tissues are complex matrices that can interfere with the analysis, affecting the accuracy and precision of the results. mdpi.com

Analytical Techniques:

Despite these challenges, a range of advanced analytical techniques are employed for the detection of organofluorine compounds:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for the analysis of a wide range of fluorinated compounds, offering high sensitivity and selectivity. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile fluorinated compounds. nih.gov

The continuous development of these analytical methods is crucial for understanding the environmental occurrence of compounds like this compound and its degradation products, and for assessing the effectiveness of measures to reduce their environmental impact. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis and Application of Trifluoromethylated Compounds

The application of green chemistry principles to the synthesis of trifluoromethylated compounds aims to minimize the environmental impact of these crucial chemical processes. This involves designing reactions that are more efficient, reduce waste, use less hazardous materials, and consume less energy. The focus is on developing methodologies that are not only environmentally benign but also economically viable and safe. wpmucdn.comwjpmr.com

Atom Economy and Waste Reduction

A core principle of green chemistry is atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgprimescholars.com A high atom economy signifies that most of the reactants have been used effectively, minimizing the generation of byproducts and waste. humanjournals.comrsc.org

A common industrial synthesis of this compound involves the reaction of 3-(trifluoromethyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). ucla.edugoogle.com

Reaction: C₈H₅F₃O₂ + SOCl₂ → C₈H₄ClF₃O + SO₂ + HCl

To assess the atom economy of this reaction, the molecular weights of the reactants and the desired product are considered.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 |

| Thionyl chloride | SOCl₂ | 118.97 |

| This compound | C₈H₄ClF₃O | 208.57 |

| Sulfur dioxide | SO₂ | 64.07 |

| Hydrogen chloride | HCl | 36.46 |

Calculation of Atom Economy:

Total Mass of Reactants: 190.12 g/mol + 118.97 g/mol = 309.09 g/mol

Mass of Desired Product: 208.57 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy (%) = (208.57 / 309.09) x 100 ≈ 67.5%

This calculation reveals that a significant portion of the reactant mass (32.5%) ends up as byproducts (sulfur dioxide and hydrogen chloride), which are considered waste. ucla.edu This highlights the need for developing alternative synthetic routes with higher atom economy.

Strategies to improve atom economy and reduce waste in the synthesis of trifluoromethylated compounds include:

Catalytic Processes: Utilizing catalytic amounts of reagents instead of stoichiometric quantities can drastically reduce waste. rsc.org

Addition Reactions: Designing syntheses that rely on addition reactions, which are inherently 100% atom economical, is a key goal. rsc.org

Mechanochemistry: The use of solvent-free techniques like ball milling can reduce waste by eliminating the need for solvents and can sometimes lead to more efficient reactions. rsc.orgrsc.org

Use of Environmentally Benign Solvents and Conditions

The choice of solvents and reaction conditions plays a crucial role in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. wpmucdn.com

Research into greener alternatives for the synthesis of trifluoromethylated compounds is actively exploring several avenues:

Solvent-Free Reactions: Conducting reactions without a solvent is the most ideal green chemistry approach, as it completely eliminates solvent-related waste. rsc.orgrsc.org Mechanochemical methods, such as ball milling, are a promising technique for achieving solvent-free synthesis. rsc.org

Greener Solvents: When a solvent is necessary, the focus is on using substances that are less hazardous and have a lower environmental impact. Some of the alternatives being investigated include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive medium for certain fluorination reactions, especially with the use of phase-transfer catalysts. acsgcipr.org

Ionic Liquids: These are salts that are liquid at low temperatures and have very low vapor pressure, which reduces air pollution. They can also be designed to be recyclable. rsc.orgrsc.org

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. They share many of the advantages of ionic liquids, such as low volatility, but are often cheaper and more biodegradable. rsc.orgrsc.org A deep eutectic solvent formed between choline (B1196258) chloride and zinc chloride has been shown to be effective as both a catalyst and a green solvent for acylation reactions. rsc.org

Bio-derived Solvents: Solvents derived from renewable biomass, such as Cyrene (dihydrolevoglucosenone) and γ-valerolactone (GVL), are being explored as sustainable alternatives to conventional polar aprotic solvents like DMF and NMP, which are known for their toxicity. wpmucdn.com

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between reactants that are in different phases (e.g., a solid and a liquid). By using a phase-transfer catalyst, reactions can often be carried out under milder conditions and with less hazardous solvents. pnas.orgnih.govacs.org This is particularly relevant for fluorination reactions using inorganic fluoride salts like potassium fluoride, which have low solubility in organic solvents. acs.org

The continuous development and implementation of these green chemistry principles are essential for ensuring the long-term sustainability of producing valuable trifluoromethylated compounds like this compound.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Transformations

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, and its application to reactions involving 3-(trifluoromethyl)benzoyl chloride holds immense promise. Research is actively pursuing both transition metal catalysis and organocatalysis to achieve highly selective transformations.

Transition metal-catalyzed reactions, employing metals like palladium, copper, and nickel, are being explored to facilitate cross-coupling reactions. wechemglobal.com These methods aim to introduce the 3-(trifluoromethyl)benzoyl group with high regioselectivity and functional group tolerance under mild conditions. wechemglobal.com For instance, palladium-catalyzed systems have shown significant potential in the acylation of various substrates.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and often more cost-effective alternative to metal-based systems. Chiral N-heterocyclic carbenes (NHCs) are being investigated for enantioselective acylations, a crucial step in the synthesis of chiral drugs. nih.gov The development of new chiral thiazolium carbenes with tunable steric and electronic properties is a key area of focus, promising high enantioselectivities in the synthesis of valuable chiral ketones. nih.gov

Table 1: Comparison of Catalytic Systems for this compound Transformations

| Catalytic System | Advantages | Research Focus |

| Transition Metal Catalysis | High efficiency, good selectivity, broad substrate scope | Development of new ligands, milder reaction conditions, lower catalyst loading |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts | Design of new chiral catalysts, expansion of reaction scope, asymmetric catalysis |

Exploration of New Trifluoromethylating Reagents

While this compound itself is a trifluoromethyl-containing building block, research is also exploring its potential as a precursor for new trifluoromethylating reagents. nih.govnih.govacs.org The development of novel reagents that can deliver the trifluoromethyl group (CF3) in electrophilic, nucleophilic, or radical pathways is a significant area of interest. nih.govnih.govacs.org

One promising avenue is the synthesis of sulfonium-based reagents. nih.govacs.org For example, trifluoromethyl thianthrenium triflate, which can be synthesized in a single step, has demonstrated broad utility in various trifluoromethylation reactions. nih.govnih.govacs.org Another reagent, trimethylsilyl (B98337) chlorodifluoroacetate (TCDA), has shown excellent functional group tolerance in the trifluoromethylation of arenes and heteroarenes. acs.org The goal is to develop reagents that are not only highly reactive and selective but also easy to handle and prepare from readily available starting materials. nih.govacs.org

Integration of Machine Learning and AI in Reaction Design and Optimization

Expanding the Scope of Chiral Trifluoromethylated Scaffolds

The synthesis of chiral molecules is of paramount importance in drug discovery, as different enantiomers of a drug can have vastly different biological activities. The use of this compound in the construction of chiral trifluoromethylated scaffolds is a rapidly expanding area of research. beilstein-journals.orgnih.gov

One key strategy involves the use of chiral catalysts, as discussed in section 7.1, to induce asymmetry in reactions. Another approach is the use of chiral starting materials or auxiliaries. For example, trifluoromethyl propargylamines can be reacted with various azides in a copper(I)-catalyzed cycloaddition to produce chiral 1,2,3-triazoles, which are valuable peptidomimetics. beilstein-journals.orgnih.gov The development of new synthetic methodologies that provide access to a wider variety of enantioenriched trifluoromethylated building blocks is a major focus. This includes the exploration of novel cycloaddition reactions and other stereoselective transformations.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques are increasingly being used for in-situ reaction monitoring, providing real-time insights into the progress of reactions involving this compound.

Techniques such as time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy allow for the detailed study of reaction kinetics and the identification of transient intermediates. numberanalytics.com Hyphenated methods, like chromatography-IR spectroscopy, are valuable for analyzing complex reaction mixtures. numberanalytics.com Furthermore, the use of benchtop NMR instruments in flow chemistry setups enables continuous monitoring of reaction conversions. beilstein-journals.org These advanced analytical tools, coupled with computational modeling, provide a powerful platform for elucidating complex reaction pathways.

Comprehensive Ecotoxicological and Environmental Impact Assessments

As with any chemical compound, a thorough understanding of the environmental fate and potential ecotoxicity of this compound and its derivatives is essential. Future research will increasingly focus on comprehensive ecotoxicological and environmental impact assessments.

Studies on the photodegradation of trifluoromethyl-substituted aromatic compounds have shown that they can break down to form trifluoroacetic acid (TFA), a persistent environmental contaminant. confex.comresearchgate.net Research is needed to understand the factors that influence the rate of degradation and the formation of byproducts. confex.com Model aquatic ecosystems are being used to study the environmental behavior of related benzene (B151609) derivatives, assessing their biodegradability and potential for bioaccumulation. nih.gov Furthermore, studies on the ecological effects of similar compounds, such as benzyl (B1604629) chloride, on aquatic organisms provide valuable data for risk assessment. nih.gov These assessments are crucial for ensuring the sustainable use of this compound and for designing greener, less persistent alternatives in the future.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-(Trifluoromethyl)benzoyl Chloride from benzoic acid derivatives?

- Methodology : React 3-(Trifluoromethyl)benzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Typical conditions include refluxing in dichloromethane or toluene at 60–80°C for 4–6 hours. Excess chlorinating agent is removed via vacuum distillation .

- Critical Note : Ensure moisture-free environments to prevent hydrolysis. Monitor reaction progress via TLC or FT-IR for carbonyl chloride peak (~1800 cm⁻¹).

Q. How should researchers handle and store this compound to ensure stability?

- Protocol : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Use sealed systems during transfers to avoid atmospheric moisture.

- Safety : Wear acid-resistant gloves (e.g., nitrile) and work in fume hoods due to its corrosive nature (Skin Corr. 1B classification) .

Q. What spectroscopic techniques are used to characterize this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbon (δ ~165–170 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z 208 (M⁺) and fragments like [C₆H₃F₃]⁺ (m/z 129) .

- FT-IR : Confirm C=O stretch (~1770–1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl group influence reactivity in nucleophilic acyl substitutions?

- Mechanistic Insight : The electron-withdrawing CF₃ group activates the carbonyl carbon toward nucleophilic attack but introduces steric constraints. Kinetic studies show slower reaction rates with bulky nucleophiles (e.g., tert-butanol) compared to smaller ones (e.g., methanol). Optimize by using polar aprotic solvents (DMF, THF) and catalytic DMAP .

Q. What strategies mitigate side reactions during Friedel-Crafts acylations using this compound?

- Experimental Design :

- Use Lewis acids like AlCl₃ or FeCl₃ in stoichiometric amounts.

- Control temperature (<0°C) to reduce electrophilic overactivation, which can lead to polysubstitution.

- Monitor regioselectivity via HPLC; meta-substitution dominates due to CF₃ directing effects .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, boiling points)?

- Data Reconciliation :

- Observed Variations : Density values range from 1.38 g/cm³ (pure isomer) to 1.482 g/cm³ (fluoro-substituted analogs) due to structural differences .

- Verification : Cross-validate using NIST-standardized methods (e.g., gas chromatography for purity assessment) .

Methodological Recommendations

- Contradiction Analysis : When conflicting data arise (e.g., boiling points), prioritize peer-reviewed sources (NIST, Sigma-Aldrich) over vendor catalogs .

- Safety Compliance : Follow GHS protocols for corrosive liquids, including secondary containment and emergency neutralization (e.g., sodium bicarbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.